molecular formula C22H18Cl2N4O3S B12136833 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12136833
M. Wt: 489.4 g/mol
InChI Key: DXZDQCROPHQRPP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

Uniqueness

What sets 2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H18Cl2N4O3S

Molecular Weight

489.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(2-ethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18Cl2N4O3S/c1-2-31-19-10-6-5-9-18(19)27-21-22(26-17-8-4-3-7-16(17)25-21)28-32(29,30)20-13-14(23)11-12-15(20)24/h3-13H,2H2,1H3,(H,25,27)(H,26,28)

InChI Key

DXZDQCROPHQRPP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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